Yttrium(III) Nitrate Hydrate

Description

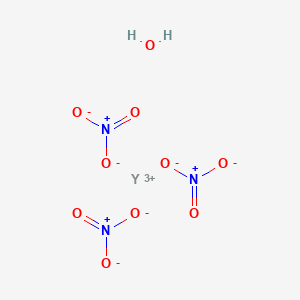

Structure

2D Structure

Properties

Molecular Formula |

H2N3O10Y |

|---|---|

Molecular Weight |

292.94 g/mol |

IUPAC Name |

yttrium(3+);trinitrate;hydrate |

InChI |

InChI=1S/3NO3.H2O.Y/c3*2-1(3)4;;/h;;;1H2;/q3*-1;;+3 |

InChI Key |

WUVRZBFIXJWTGS-UHFFFAOYSA-N |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Y+3] |

Origin of Product |

United States |

Contextualization Within Rare Earth Chemistry and Materials Science

Yttrium, while not a lanthanide, is classified as a rare earth element due to its chemical similarities and its common co-occurrence in the same mineral deposits. Yttrium(III) nitrate (B79036) hydrate (B1144303), with the general formula Y(NO₃)₃·xH₂O, is a key compound in the study and application of rare earth chemistry. cymitquimica.com Its high solubility in water makes it an excellent and convenient source of yttrium ions (Y³⁺) for various chemical reactions and material synthesis processes. samaterials.comamericanelements.com This property is particularly advantageous for applications requiring a homogeneous distribution of yttrium within a material matrix.

In the broader context of materials science, yttrium(III) nitrate hydrate is instrumental in the development of advanced materials with specific functionalities. pubcompare.ai The properties of the final materials, such as thermal stability, optical performance, and catalytic activity, are often directly influenced by the purity and reactivity of the yttrium precursor. High-purity grades of this compound are therefore essential for producing high-performance materials for applications in electronics, ceramics, and optics. samaterials.comnanoshel.com

Significance As a Fundamental Precursor Compound

The primary role of yttrium(III) nitrate (B79036) hydrate (B1144303) in academic research is as a precursor for the synthesis of more complex yttrium-containing compounds and materials. pubcompare.aisigmaaldrich.comwikipedia.org Its utility lies in the relative ease with which the nitrate and hydrate groups can be removed or replaced through various chemical processes, allowing for the controlled formation of yttrium-based oxides, garnets, and other advanced materials.

Several synthesis methods utilize yttrium(III) nitrate hydrate as the yttrium source. These include:

Co-precipitation: This technique involves dissolving this compound along with other metal nitrates in a solvent and then inducing precipitation to form a mixed-metal precursor powder. sigmaaldrich.com This method is widely used for synthesizing materials like yttrium aluminum garnet (YAG).

Sol-gel synthesis: In this method, yttrium(III) nitrate is used to form a sol, which is then gelled and calcined to produce highly pure and homogeneous yttrium oxide (Y₂O₃) nanocrystallites. nih.govmdpi.com

Hydrothermal and Solvothermal Methods: These techniques involve heating an aqueous or organic solution of this compound in a sealed vessel to produce crystalline materials. For instance, yttrium hydroxide (B78521) nanostructures can be synthesized via a hydrothermal reaction between yttrium nitrate and sodium hydroxide. uobaghdad.edu.iq

Combustion Synthesis: This method uses the exothermic reaction between yttrium nitrate (an oxidizer) and a fuel (like glycine) to produce fine, crystalline yttrium oxide powders. scientific.net

The choice of synthesis method and the specific form of the this compound (e.g., hexahydrate or tetrahydrate) can influence the morphology, particle size, and properties of the final product. nanoshel.comuobaghdad.edu.iq

Overview of Principal Research Trajectories

Primary Synthesis Routes for this compound

The principal methods for synthesizing this compound involve the reaction of yttrium-based precursors with nitric acid, followed by crystallization.

Dissolution of Yttrium Oxide Precursors in Nitric Acid

A common and straightforward method for preparing Yttrium(III) Nitrate is by dissolving yttrium oxide (Y₂O₃) in nitric acid (HNO₃). wikipedia.orghonrel.com The reaction proceeds according to the following chemical equation:

Y₂O₃ + 6HNO₃ → 2Y(NO₃)₃ + 3H₂O wikipedia.org

This process can also utilize other yttrium compounds like yttrium carbonate (Y₂(CO₃)₃) or yttrium hydroxide (B78521) (Y(OH)₃) dissolved in dilute nitric acid. honrel.com The resulting aqueous solution of yttrium nitrate is then subjected to crystallization to obtain the hydrated salt. For enhanced purity, recrystallization processes may be employed. honrel.com

Crystallization Techniques from Aqueous Solutions

Once an aqueous solution of yttrium nitrate is prepared, various techniques can be used to induce crystallization and isolate the hydrated salt.

Controlled Chemical Precipitation Methods

Controlled chemical precipitation is a widely used technique for the synthesis of yttrium-based materials, including this compound. honrel.comresearchgate.net This method often involves adjusting parameters such as pH and temperature to induce the precipitation of the desired compound from a solution. For instance, reacting yttrium nitrate with a base like potassium hydroxide can lead to the formation of basic yttrium nitrate or yttrium hydroxide, depending on the reaction conditions. researchgate.net In some applications, a co-precipitation method is used, where yttrium nitrate is a precursor for creating more complex nanoparticles. mdpi.comsigmaaldrich.com

Evaporation-Induced Crystal Formation

Evaporation is another common method to obtain this compound crystals from an aqueous solution. honrel.comhonrel.com This technique involves the controlled heating of the yttrium nitrate solution to evaporate the solvent (water). honrel.comresearchgate.net As the solvent evaporates, the concentration of the solute increases, leading to a supersaturated solution from which crystals of this compound form. honrel.com The process is often carried out with stirring and may be followed by a cooling period to maximize the crystal yield. researchgate.net The resulting crystals are then separated by filtration and dried. honrel.comhonrel.com

Advanced Synthetic Approaches Utilizing this compound as a Precursor

This compound is a versatile precursor for the synthesis of a variety of advanced materials, particularly nanostructured materials, due to its good solubility and reactivity. fishersci.no

Sol-Gel Processing for Nanostructured Materials

The sol-gel process is a prominent technique for fabricating nanostructured materials, and this compound is a frequently used precursor in this method. mdpi.comresearchgate.netijirset.com This wet-chemical technique involves the evolution of a "sol" (a colloidal solution of solid particles) into a "gel" (a solid-in-liquid continuous network).

In a typical sol-gel synthesis using this compound, the nitrate salt is dissolved in a suitable solvent, often with other metal precursors and a chelating agent like citric acid. ijirset.commdpi.com The solution then undergoes hydrolysis and condensation reactions to form a gel. Subsequent drying and heat treatment (calcination) of the gel remove organic components and promote the crystallization of the desired nanostructured material, such as yttrium oxide (Y₂O₃) nanoparticles or more complex compounds like yttrium iron garnet (Y₃Fe₅O₁₂). mdpi.comijirset.com The sol-gel method offers excellent control over the final product's purity, homogeneity, and particle size. sciforum.net

Table 1: Overview of Synthesis Methodologies

| Synthesis Route | Precursors | Key Steps | Final Product Form |

|---|---|---|---|

| Dissolution & Crystallization | Yttrium Oxide, Nitric Acid | Dissolution, Evaporation, Cooling | Crystalline Hydrate |

| Controlled Precipitation | Yttrium Nitrate Solution, Precipitating Agent | pH/Temperature Adjustment, Filtration | Solid Precipitate |

Table 2: Compound Names Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | Y(NO₃)₃·nH₂O |

| Yttrium(III) Nitrate Hexahydrate | Y(NO₃)₃·6H₂O |

| Yttrium Oxide | Y₂O₃ |

| Nitric Acid | HNO₃ |

| Yttrium Carbonate | Y₂(CO₃)₃ |

| Yttrium Hydroxide | Y(OH)₃ |

| Potassium Hydroxide | KOH |

| Basic Yttrium Nitrate | Y(OH)x(NO₃)y·nH₂O |

| Citric Acid | C₆H₈O₇ |

Synthesis Methodologies and Precursor Chemistry of this compound

This compound, a key precursor in materials science, serves as the foundation for a variety of advanced materials. Its utility stems from its solubility and its role as a reliable source of yttrium ions for numerous synthesis techniques. These methods leverage the compound's chemical properties to fabricate materials with tailored structures and functionalities, particularly at the nanoscale. The following sections explore specific synthesis pathways where this compound is a critical starting material.

2 Hydrothermal and Solvothermal Synthesis Pathways

Hydrothermal and solvothermal synthesis are versatile methods for producing crystalline materials from aqueous or non-aqueous solutions under controlled temperature and pressure. This compound is frequently used as the yttrium source in these processes to create yttrium-based compounds, especially yttrium oxide (Y₂O₃) nanoparticles.

In a typical hydrothermal synthesis, an aqueous solution of yttrium(III) nitrate hexahydrate (Y(NO₃)₃·6H₂O) is prepared. researchgate.netresearchgate.net A precipitating agent, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is then added to the solution. researchgate.netnih.gov This mixture is sealed in a Teflon-lined autoclave and heated to temperatures around 160-180°C for several hours. nih.govacs.org During this process, intermediate yttrium compounds like yttrium hydroxide (Y(OH)₃) or yttrium oxide nitrate hydroxide may form, which subsequently decompose and crystallize into the final product upon heating and pressure. chemicalbook.comsigmaaldrich.com The morphology and size of the resulting Y₂O₃ nanoparticles can be controlled by adjusting parameters like precursor concentration, pH, temperature, and reaction time. researchgate.netchemicalbook.com For instance, studies have shown that varying the initial concentration of Y(NO₃)₃·6H₂O can lead to Y₂O₃ nanoparticles with average crystallite diameters ranging from 34 to 58 nm. researchgate.netresearchgate.net

Solvothermal synthesis follows a similar principle but utilizes non-aqueous solvents. For example, yttrium oxide nanoparticles co-doped with bismuth and zinc have been prepared by dissolving yttrium(III) nitrate hexahydrate in absolute ethanol. grafiati.com After adding sodium hydroxide, the solution is heated in an oven at 160°C (433 K), leading to the formation of the desired doped nanoparticles. grafiati.com This method offers an alternative route to control particle characteristics by modifying the solvent system. grafiati.com

Table 1: Parameters in Hydrothermal/Solvothermal Synthesis using this compound

| Target Material | Yttrium Precursor | Precipitant/Solvent | Temperature | Time | Resulting Particle Size | Reference |

|---|---|---|---|---|---|---|

| Y₂O₃ Nanoparticles | Y(NO₃)₃·6H₂O (0.1 M) | KOH | - | - | 34-58 nm | researchgate.netresearchgate.net |

| YCeO Nanocomposite | Y(NO₃)₃·6H₂O (0.1 M) | NaOH / Distilled Water | 160°C | 8 h | ~207 nm | nih.gov |

| Y(OH)₃ | Y(NO₃)₃·6H₂O | NaOH / Ethanol | 180°C | 2-24 h | - | electronicsandbooks.com |

| Bi, Zn co-doped Y₂O₃ | Y(NO₃)₃·6H₂O | NaOH / Ethanol | 160°C | 3 h | - | grafiati.com |

3 Co-precipitation Strategies for Oxide Nanoparticles

Co-precipitation is a widely employed, cost-effective, and scalable method for synthesizing yttrium oxide nanoparticles, with yttrium(III) nitrate hexahydrate serving as a common precursor. acs.orgcymitquimica.com The process involves dissolving the yttrium nitrate in a solvent, typically deionized water, and then adding a precipitating agent to induce the formation of an insoluble yttrium-containing precursor. cymitquimica.com

Ammonium (B1175870) hydroxide (NH₄OH) is frequently used as the precipitating agent. cymitquimica.com When added dropwise to the yttrium nitrate solution, it raises the pH, causing the precipitation of yttrium hydroxide (Y(OH)₃). cymitquimica.com This precipitate is then washed to remove impurities, dried, and calcined at elevated temperatures (e.g., 450-650°C) to decompose the hydroxide into yttrium oxide (Y₂O₃). acs.orgcymitquimica.com The final particle size is highly dependent on the calcination temperature and other reaction conditions. Research has demonstrated the successful synthesis of ultrafine Y₂O₃ nanoparticles with particle sizes as small as 7.78 nm to 12 nm using this approach. cymitquimica.com

Other precipitants like sodium hydroxide have also been used. The simplicity of the co-precipitation method allows for large-scale industrial production of yttria powders with controlled particle sizes. acs.org

Table 2: Co-precipitation Synthesis of Y₂O₃ Nanoparticles using Yttrium(III) Nitrate Hexahydrate

| Precipitating Agent | Calcination Temperature | Resulting Particle Size | Reference |

|---|---|---|---|

| Ammonium Hydroxide | 450°C | 7.78 nm | cymitquimica.com |

| Ammonium Hydroxide | 500°C | ~12 nm | |

| Ammonium Hydroxide | 650°C | 7-21 nm | acs.org |

| Sodium Hydroxide | - | - |

4 Molten Salt Synthesis Techniques

Molten salt synthesis (MSS) is a high-temperature method where a molten salt acts as a solvent or reaction medium, facilitating the formation of crystalline materials. Yttrium(III) nitrate is an effective precursor in this technique for producing complex yttrium-containing oxides.

In a typical MSS process, yttrium(III) nitrate is mixed with other metal nitrates and a salt mixture, such as sodium chloride (NaCl) and potassium chloride (KCl). This mixture is then heated to high temperatures (e.g., 700-1100°C), causing the salts to melt and the nitrates to decompose in situ to form reactive oxides. The molten salt flux provides a medium for enhanced diffusion, which can promote the formation of phase-pure products at lower temperatures or in shorter times compared to conventional solid-state reactions.

This method has been successfully used to synthesize materials like yttrium manganite (YMnO₃) and yttrium ruthenate (Y₂Ru₂O₇). By adjusting the reaction temperature and the ratio of nitrate precursors to the salt flux, the phase and morphology of the final product can be controlled. For example, in the synthesis of YMnO₃, using yttrium nitrate in a molten NaCl-KCl mixture resulted in the formation of phase-pure hexagonal particles.

5 Hydroxide-Mediated Synthesis Routes

Hydroxide-mediated synthesis routes are fundamental to many wet-chemical methods for producing yttrium compounds, where this compound is the starting material. These pathways rely on the reaction between the yttrium salt and a hydroxide base to form an intermediate yttrium hydroxide or a related species, which is then converted to the final product, typically yttrium oxide, through thermal treatment. sigmaaldrich.comcymitquimica.com

Bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and ammonium hydroxide (NH₄OH) are commonly used as precipitating agents. researchgate.netelectronicsandbooks.comcymitquimica.com The addition of these hydroxides to an aqueous or alcoholic solution of yttrium(III) nitrate raises the pH, leading to the precipitation of precursor compounds. Depending on the specific reaction conditions (e.g., pH, temperature), different intermediate phases can be formed, including hexagonal yttrium hydroxide (Y(OH)₃), hydrated yttrium nitrate hydroxide (Y₂(OH)₅.₁₄(NO₃)₀.₈₆), and yttrium oxide nitrate hydroxide (Y₄O(OH)₉(NO₃)). chemicalbook.comsigmaaldrich.com

These hydroxide-containing precursors are crucial as their morphology can be retained in the final yttrium oxide product after calcination. chemicalbook.com For example, yttrium hydroxide nanowires can be synthesized via a precipitation-hydrothermal method and subsequently converted into yttrium oxide nanowires through thermal treatment. sigmaaldrich.com

6 Integration into Polymer Matrix Fabrication (e.g., Poly(vinylidene fluoride) Thin Films)

This compound is utilized as a functional additive in the fabrication of polymer composite materials, notably in modifying poly(vinylidene fluoride) (PVDF) thin films. The incorporation of this salt can significantly alter the polymer's properties, particularly its crystalline phase and dielectric characteristics.

PVDF is a polymorphic polymer, and its electroactive β-phase is highly desirable for piezoelectric applications. The addition of yttrium(III) nitrate hexahydrate to a PVDF solution before film casting promotes the nucleation of this electroactive β-phase. This effect is attributed to strong ion-dipole interactions between the hydrated yttrium salt and the polar –CF₂ groups of the polymer chains. These interactions help to arrange the polymer chains in the all-trans conformation characteristic of the β-phase.

Studies have shown that preparing PVDF thin films modified with varying mass percentages (1-30%) of Y(NO₃)₃·6H₂O via a solution casting method leads to an improved dielectric constant and enhanced β-phase nucleation. This demonstrates the role of this compound as an effective and simple agent for tuning the functional properties of electroactive polymers.

7 Preparation of Yttrium-Based Surfactant Mesophases

This compound is an effective yttrium source for the synthesis of yttrium-based surfactant mesophases, which are ordered, nanostructured materials with potential applications as adsorbents and in optically functional materials. These materials are typically formed through a templating strategy where surfactant molecules self-assemble into ordered structures (like lamellar, hexagonal, or cubic phases) in a solution containing the yttrium precursor. researchgate.netcymitquimica.com

One common approach is the homogeneous precipitation method. cymitquimica.com In this technique, yttrium(III) nitrate is dissolved in water along with an anionic surfactant, such as sodium dodecyl sulfate (B86663) (SDS), which acts as the template. cymitquimica.com A substance like urea (B33335) is added, and upon heating, it slowly hydrolyzes to release ammonia, gradually increasing the pH of the solution. cymitquimica.com This slow change in pH induces the precipitation of yttrium-based species around the organized surfactant assemblies (micelles), forming a hybrid mesophase material.

Hydrothermal synthesis can also be employed. researchgate.net Here, a mixture of yttrium(III) nitrate, a surfactant like sodium dodecyl sulfonate, and a base such as NaOH is heated in an autoclave. researchgate.net The resulting mesophase structure can be controlled by factors like the molar ratio of the reactants and the reaction time. researchgate.net These templated materials can be further processed, for example, by anion exchange to remove the surfactant, creating highly porous yttrium-based materials. researchgate.netcymitquimica.com

Crystallographic Investigations

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis has been instrumental in revealing the intricate structures of yttrium(III) nitrate hydrates. While various hydrated forms are known to exist, detailed structural elucidation has been successfully performed on the pentahydrate, Y(NO₃)₃·5H₂O.

A redetermination of the crystal structure of yttrium(III) trinitrate(V) pentahydrate has provided precise crystallographic data. iaea.org The compound crystallizes in the triclinic space group P-1. The unit cell parameters for Y(NO₃)₃·5H₂O are presented in the table below.

Interactive Table: Crystallographic Data for Yttrium(III) Nitrate Pentahydrate

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.5965(12) |

| b (Å) | 9.5374(17) |

| c (Å) | 10.5249(19) |

| α (°) | 63.809(13) |

| β (°) | 84.677(15) |

| γ (°) | 85.947(14) |

| Volume (ų) | 586.2(2) |

| Z | 2 |

Table 1: Crystallographic data for Y(NO₃)₃·5H₂O from single-crystal X-ray diffraction studies. iaea.org

It is noteworthy that the crystal structure of erbium(III) nitrate pentahydrate, Er(NO₃)₃·5H₂O, has been found to be isostructural with the yttrium analogue. iaea.org

Analysis of Polymorphism and Hydrate Forms

Yttrium(III) nitrate is known to exist in various hydrated forms, with the hexahydrate, Y(NO₃)₃·6H₂O, being the most commonly available commercial form. wikipedia.org Other reported hydrates include the tetrahydrate and pentahydrate. iaea.orgresearchgate.net The existence of these different hydrates points to a degree of polymorphism, where the number of water molecules in the crystal lattice directly influences the crystal structure.

Detailed Coordination Environment and Geometric Analysis

The crystallographic data allows for a detailed examination of the coordination sphere around the yttrium atom, including coordination numbers, bond lengths, and bond angles, as well as the coordination modes of the nitrate and water ligands.

In the solid-state structure of Y(NO₃)₃·5H₂O, the yttrium(III) ion is ten-coordinate. researchgate.net This high coordination number is a characteristic feature of the large yttrium ion. The coordination sphere is comprised of oxygen atoms from both the nitrate anions and the water molecules.

The bond distances between the central yttrium atom and the coordinating oxygen atoms provide insight into the strength and nature of the coordination bonds. In Y(NO₃)₃·5H₂O, the Y-O bond lengths vary depending on whether the oxygen atom belongs to a nitrate group or a water molecule. Specific bond distances and angles are determined from the refinement of the crystal structure data. While the exact values from the redetermination study are not detailed in the provided search results, such data would be found within the full crystallographic information file of the published study. For comparison, in anhydrous Y(NO₃)₃, the Y-O bond distances are reported to range from 2.37 to 2.76 Å. materialsproject.org

In the structure of Y(NO₃)₃·5H₂O, the nitrate anions and water molecules exhibit specific coordination modes. The nitrate ions act as bidentate ligands, meaning that two of their oxygen atoms bind to the yttrium center. researchgate.net This mode of coordination is common for nitrate ions when coordinated to large metal ions like yttrium.

Characterization of Coordinated versus Uncoordinated Water Content

Distinguishing between water molecules directly bonded to the yttrium ion (coordinated) and those held within the crystal lattice through hydrogen bonds (uncoordinated) is essential for a complete structural description.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to study the thermal behavior and water content of this compound. researchgate.net Studies on yttrium nitrate hexahydrate show that it loses its water of crystallization at relatively low temperatures. wikipedia.org The process often occurs in steps, with endothermic peaks on a DSC curve corresponding to the removal of water molecules. For instance, a study identified five endothermic peaks at 50, 82, 105, 170, and 260 °C, indicating a multi-step dehydration process. researchgate.net This step-wise loss suggests differences in the bonding environment of the water molecules. The initial, lower-temperature weight losses are typically associated with uncoordinated or loosely bound water, while higher temperatures are required to remove the water molecules directly coordinated to the yttrium cation. Upon further heating after dehydration, the compound forms a basic salt, yttrium oxynitrate (YONO₃), before finally decomposing to yttrium oxide (Y₂O₃) at around 600°C. wikipedia.orgresearchgate.net

Crystal Structure Refinement Methodologies and Databases

The refinement of the crystal structure involves fitting a theoretical model to the experimental diffraction data. Software packages are used to minimize the difference between observed and calculated structure factors, resulting in a refined structural model. researchgate.net The quality of the refinement is assessed by parameters such as the R-factor.

Crystallographic databases, such as the Cambridge Structural Database (CSD) and the Inorganic Crystal Structure Database (ICSD), serve as repositories for crystal structure data. These databases are invaluable resources for comparing the crystal structure of this compound with related compounds and for understanding systematic trends in the coordination chemistry of yttrium and other rare-earth elements.

Spectroscopic Characterization Techniques

A variety of spectroscopic methods are employed to probe the structure and bonding of this compound in different physical states.

Raman Spectroscopy for Vibrational Analysis in Solution and Solid Phases

Raman spectroscopy is a powerful tool for analyzing the vibrational modes of molecules and ions. In aqueous solutions of yttrium(III) nitrate, Raman spectra can provide insights into the hydration of the Y³⁺ ion and the nature of the nitrate anion. Aqueous nitrate solutions typically exhibit a strong, sharp Raman peak around 1049 cm⁻¹, which is characteristic of the symmetric stretching mode of the nitrate ion. researchgate.net Changes in the position and shape of this band can indicate interactions between the nitrate ion and the yttrium cation.

In the solid phase, the Raman spectrum of this compound reveals information about the crystal lattice vibrations (phonons) in addition to the internal vibrations of the nitrate ions and water molecules. The splitting of degenerate vibrational modes of the nitrate ion can indicate a reduction in its symmetry from D₃h due to coordination to the yttrium ion or distortions within the crystal lattice. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is complementary to Raman spectroscopy and is particularly useful for identifying functional groups. In this compound, IR spectra show characteristic absorption bands for the nitrate group (NO₃⁻) and water molecules (H₂O).

The free nitrate ion (D₃h symmetry) has a doubly degenerate asymmetric stretching mode (ν₃) around 1390 cm⁻¹. researchgate.net In the solid state, this degeneracy can be lifted due to the lower symmetry of the crystal environment, resulting in the appearance of two distinct bands. researchgate.net For example, bands observed around 1324 cm⁻¹ and 1384 cm⁻¹ in some samples have been attributed to nitrate impurities or coordinated nitrate groups. researchgate.net A band around 1635 cm⁻¹ is also associated with the nitrate group. researchgate.net

Water molecules give rise to O-H stretching vibrations, typically observed as a broad band in the region of 3000-3600 cm⁻¹, and H-O-H bending vibrations around 1600-1630 cm⁻¹. A broad band centered around 3433 cm⁻¹ is characteristic of O-H vibrations. researchgate.net The broadness of the O-H stretching band is indicative of hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

While yttrium itself has an NMR-active isotope, ⁸⁹Y (spin I = 1/2), its low gyromagnetic ratio and long relaxation times can make it challenging to observe directly. However, NMR spectroscopy of other nuclei, such as ¹H (proton) and ¹⁷O, can provide valuable structural information about this compound.

Proton NMR of this compound in solution can provide information about the hydration sphere of the Y³⁺ ion. The chemical shift of the water protons can be influenced by the paramagnetic nature of the yttrium ion.

Solid-state NMR techniques can also be applied to study the structure of this compound. For instance, solid-state ¹H NMR can distinguish between different types of water molecules (coordinated vs. uncoordinated) based on their different chemical environments and dipolar couplings.

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) for Local Structure Determination

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local atomic structure around a particular element. The XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region provides information about the oxidation state and coordination geometry of the absorbing atom. For yttrium compounds, the Y K-edge XANES spectra can confirm the +3 oxidation state of the yttrium ions. nih.govresearchgate.net The features in the XANES spectrum are sensitive to the local coordination environment. researchgate.net

Microstructural and Morphological Characterization

The microstructural and morphological characteristics of this compound derivatives are crucial for understanding their properties and potential applications. Various advanced analytical techniques are employed to elucidate these features at both the micro and nano levels.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials. In the context of this compound derivatives, such as yttrium oxide (Y₂O₃), SEM analysis provides valuable insights into the shape, size distribution, and agglomeration of particles.

For instance, in the synthesis of yttrium oxide nanoparticles, SEM images have revealed the formation of porous structures, which can be a consequence of incorporating certain polymers during the sol-gel synthesis process. nih.gov The morphology of these nanoparticles can be controlled by adjusting precursor concentrations. orientjchem.org Studies on nanostructured coatings derived from yttrium(III) nitrate hexahydrate using a sol-gel method have shown that techniques like dip coating result in highly porous structures. researchgate.net This porosity is a key factor in achieving low thermal conductivity, a desirable property for high-temperature applications. researchgate.net

When yttrium-based coatings are applied via spin coating, SEM analysis can reveal agglomerates of adhered sol-gel derived nanoparticles and impacted coating splats. researchgate.net These morphological features, including the presence of cracks, are influenced by the mismatch in thermal expansion coefficients between the coating and the substrate material, which can be observed after thermal cycling. researchgate.net In the green synthesis of yttrium nanoparticles using plant extracts, SEM analysis has shown that the particles are generally spherical but tend to form clusters of varying nano-diameters. mdpi.com

Table 1: SEM Analysis of Yttrium(III) Nitrate Derivatives

| Derivative | Synthesis Method | Key SEM Findings | Reference(s) |

|---|---|---|---|

| Yttrium Oxide (Y₂O₃) Nanoparticles | Sol-gel with P-123 poloxamer | Porous structure due to polymer incorporation. | nih.gov |

| Yttrium Oxide (Y₂O₃) Nanoparticles | Hydrothermal | Agglomerated nanoparticles with morphology dependent on precursor concentration. | orientjchem.org |

| Yttrium-based Nanostructured Coating | Sol-gel (Dip Coating) | Highly porous nanostructure. | researchgate.net |

| Yttrium-based Nanostructured Coating | Sol-gel (Spin Coating) | Agglomerates with adhered nanoparticles and impacted splats. | researchgate.net |

| Yttrium Nanoparticles (YNPs) | Green Synthesis (Pine Needle Leaf Extract) | Generally spherical particles forming clusters. | mdpi.com |

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling detailed analysis of the internal structure, crystallinity, and size of nanoparticles. For derivatives of this compound, TEM is instrumental in confirming the formation of nanoscale materials and characterizing their fine features.

TEM analysis of yttrium oxide (Y₂O₃) nanoparticles synthesized via a sol-gel method has shown aggregates of nanoparticles with average sizes around 25 nm, which is consistent with estimates from other techniques like XRD. nih.gov In green synthesis approaches, such as using Lantana camara leaf extracts, TEM has confirmed the production of nanoparticles with an average size of 30 nm. nih.gov Similarly, when using pine needle leaf extract, TEM analysis revealed sheet-like and spherical particles with sizes ranging from 5.23 to 50 nm, and an average size of 24.55 nm. mdpi.com The images also indicated the presence of particle aggregates. mdpi.com

Table 2: TEM Analysis of Yttrium(III) Nitrate Derivatives

| Derivative | Synthesis Method | Key TEM Findings | Reference(s) |

|---|---|---|---|

| Yttrium Oxide (Y₂O₃) Nanoparticles | Sol-gel with P-123 poloxamer | Aggregates of nanoparticles with an average size of ~25 nm. | nih.gov |

| Yttrium Oxide (Y₂O₃) Nanoparticles | Green Synthesis (Lantana camara leaf extract) | Nanoparticles with an average size of 30 nm. | nih.gov |

| Yttrium Nanoparticles (YNPs) | Green Synthesis (Pine Needle Leaf Extract) | Sheet-like and spherical particles, sizes from 5.23 to 50 nm (average 24.55 nm), particle aggregates. | mdpi.com |

| Yttrium Oxide (Y₂O₃) Nanoparticles | Biosynthesis (Acalypha indica leaf extract) | Crystalline material with particle sizes ranging from 23 to 66 nm. | ias.ac.in |

Energy Dispersive X-ray Analysis (EDX) for Elemental Composition Mapping

Energy Dispersive X-ray Analysis (EDX), often coupled with SEM or TEM, is a technique used to determine the elemental composition of a sample. jeol.com By analyzing the characteristic X-rays emitted from the sample when bombarded with an electron beam, EDX can create elemental maps showing the distribution of constituent elements. jeol.com

In the characterization of yttrium-based materials derived from this compound, EDX is crucial for confirming the presence and purity of yttrium. For example, in yttria coatings prepared by dip coating, EDX analysis has confirmed the presence of yttrium with a weight percentage of 42.1%, along with oxygen and trace elements from the substrate. researchgate.netresearchgate.net EDX analysis of hydrothermally synthesized yttrium oxide nanoparticles also affirms the occurrence of the metal oxide. orientjchem.org Similarly, for yttrium oxide nanoparticles synthesized using plant extracts, EDX has confirmed the presence of elemental yttrium and oxygen. ias.ac.in In some cases, the EDX spectrum may show peaks corresponding to the TEM grid material (e.g., copper) or coating materials used for sample preparation. researchgate.net

Table 3: EDX Analysis of Yttrium(III) Nitrate Derivatives

| Derivative | Synthesis Method | Key EDX Findings | Reference(s) |

|---|---|---|---|

| Yttrium-based Coating | Sol-gel (Dip Coating) | Confirmed presence of yttrium (42.1 wt%) and oxygen. | researchgate.netresearchgate.net |

| Yttrium Oxide (Y₂O₃) Nanoparticles | Hydrothermal | Affirmed the presence of metal oxide. | orientjchem.org |

| Yttrium Oxide (Y₂O₃) Nanoparticles | Biosynthesis (Acalypha indica leaf extract) | Confirmed the presence of elemental yttrium and oxygen. | ias.ac.in |

| Yttrium Nanoparticles (YNPs) | Green Synthesis (Pine Needle Leaf Extract) | Elemental composition confirmed as Y (7.08%), O (51.17%), and C (41.75%). | mdpi.com |

X-ray Powder Diffraction (XRD) for Phase Identification and Crystallinity

X-ray Powder Diffraction (XRD) is a primary technique for determining the crystal structure, phase composition, and crystallinity of a material. For derivatives of this compound, XRD is essential for confirming the successful synthesis of the desired crystalline phase, such as cubic yttrium oxide (Y₂O₃) or yttria-stabilized zirconia (YSZ).

In the synthesis of yttrium oxide nanoparticles via hydrothermal methods, XRD results have confirmed the formation of a cubic Y₂O₃ structure, with crystallite sizes varying from 34 to 58 nm depending on the precursor concentration. orientjchem.org Similarly, Y₂O₃ nanocrystallites prepared by a sol-gel method also show the characteristic diffraction peaks of the cubic phase, with crystallite sizes estimated to be in the range of 21 to 32 nm. nih.gov Green synthesis methods using Lantana camara leaf extracts have yielded single-phase orthorhombic Y₂O₃ structures. nih.gov

XRD is also critical in the study of yttria-stabilized zirconia (YSZ) nanofibers prepared from yttrium nitrate precursors. The analysis reveals the phase composition, which can be controlled by the yttria concentration and calcination temperature. For instance, fully tetragonal zirconia can be obtained at Y₂O₃ concentrations of 2–3 mol%. mdpi.com At higher concentrations (e.g., 8 mol% Y₂O₃), the material transforms to a fully cubic phase. mdpi.com The hydration state of the yttrium(III) ion in aqueous solution has also been studied using X-ray diffraction, revealing an eight-coordinate hydration structure. researchgate.net

Table 4: XRD Analysis of Yttrium(III) Nitrate Derivatives

| Derivative | Synthesis Method | Crystalline Phase(s) Identified | Key XRD Findings | Reference(s) |

|---|---|---|---|---|

| Yttrium Oxide (Y₂O₃) Nanoparticles | Hydrothermal | Cubic | Crystallite size varies from 34–58 nm. | orientjchem.org |

| Yttrium Oxide (Y₂O₃) Nanocrystallites | Sol-gel | Cubic | Crystallite size ranges from 21 nm to 32 nm. | nih.gov |

| Yttrium Oxide (Y₂O₃) Nanoparticles | Green Synthesis (Lantana camara) | Orthorhombic | Confirmed formation of a single-phase structure. | nih.gov |

| Yttria-Stabilized Zirconia (YSZ) Nanofibers | Electrospinning | Tetragonal and/or Cubic | Phase composition is dependent on Y₂O₃ concentration and calcination temperature. | mdpi.com |

| Yttrium Precursor | Solvothermal | Complex of yttrium nitrate and DMF | Crystallinity increases with reaction time. | researchgate.net |

Thermal Behavior and Decomposition Mechanisms of Yttrium Iii Nitrate Hydrate

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Studies of Decomposition Profiles

The thermal behavior of yttrium(III) nitrate (B79036) hexahydrate has been characterized using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). researchgate.net DSC studies reveal a series of endothermic events corresponding to the sequential stages of decomposition. For yttrium nitrate hexahydrate, five distinct endothermic peaks have been identified at approximately 50°C, 82°C, 105°C, 170°C, and 260°C. researchgate.net The initial peak at around 50°C corresponds to the melting of the hydrate (B1144303). researchgate.net TGA curves show a continuous mass loss that accelerates at higher temperatures, culminating in a stable plateau corresponding to the formation of the final oxide product. researchgate.net

Table 1: DSC Endothermic Peaks for Yttrium(III) Nitrate Hexahydrate Decomposition

| Peak Temperature (°C) | Corresponding Decomposition Event |

|---|---|

| 50 | Melting of the hydrate |

| 82 | Dehydration |

| 105 | Dehydration |

| 170 | Dehydration / Initial Decomposition |

Investigation of Dehydration Pathways and Identification of Intermediate Hydrate Forms

The decomposition process begins with the loss of water of crystallization at relatively low temperatures. wikipedia.org The hexahydrate form, Y(NO₃)₃·6H₂O, first melts around 50°C and then undergoes sequential dehydration steps. researchgate.net The multiple endothermic peaks observed in DSC analysis below 200°C (specifically at 82°C, 105°C, and 170°C) are attributed to this gradual removal of water molecules, leading to the formation of lower hydrate forms before the onset of nitrate decomposition. researchgate.net The precise stoichiometry of these intermediate hydrates can be complex to isolate as the dehydration and initial decomposition phases may overlap.

Mechanistic Studies of Thermal Decomposition to Oxynitrates and Yttrium Oxide

Following dehydration, the anhydrous or partially hydrated yttrium nitrate decomposes into yttrium oxide through a series of complex intermediate species.

The thermal decomposition of the nitrate is understood as a complex condensation process. researchgate.netsemanticscholar.orgepa.gov As the temperature increases, the yttrium nitrate units begin to polymerize. This process involves the gradual loss of nitrogen oxides. Specifically, the evolution and loss of dinitrogen pentoxide (N₂O₅) from the intermediate structures is a key step in the transformation to the final oxide product. researchgate.netsemanticscholar.orgepa.gov

Research and molecular modeling have identified stable intermediate oxynitrate species that form during the decomposition. A primary intermediate is a tetramer with a Y₄O₄(NO₃)₄ arrangement, which consists of alternating yttrium and oxygen atoms, with nitrate groups attached to the yttrium atoms. researchgate.netsemanticscholar.orgepa.gov As this tetramer is heated further, it loses N₂O₅ and transforms into another intermediate, Y₄O₅(NO₃)₂. researchgate.netsemanticscholar.org The formation of these oxynitrate compounds, such as YONO₃ (yttrium oxynitrate), is a critical stage in the pathway to pure yttrium oxide. wikipedia.org

The final, stable product of the thermal decomposition of yttrium(III) nitrate hydrate is yttrium(III) oxide (Y₂O₃). wikipedia.org The complete conversion to Y₂O₃ occurs at elevated temperatures. Studies indicate the decomposition is essentially complete by 600°C to 640°C, at which point a stable mass is achieved on the TGA curve. researchgate.netwikipedia.org

Table 2: Proposed Thermal Decomposition Pathway of Y(NO₃)₃·6H₂O

| Temperature Range | Process | Key Species |

|---|---|---|

| ~50°C - 170°C | Dehydration | Y(NO₃)₃·6H₂O → Y(NO₃)₃·xH₂O + (6-x)H₂O |

| ~260°C - 500°C | Condensation/Decomposition | Y(NO₃)₃ → Y₄O₄(NO₃)₄ → Y₄O₅(NO₃)₂ |

Impact of Ambient Atmosphere (e.g., Argon Flow) on Decomposition Kinetics

The composition of the ambient atmosphere significantly influences the decomposition process. When the thermal analysis is conducted under an inert atmosphere, such as flowing argon, the decomposition pathway remains broadly similar, involving dehydration and nitrate breakdown. researchgate.net Analysis of the evolved gases during decomposition in argon confirms the release of water (H₂O) followed by nitrogen oxides (like NO₂). researchgate.net The inert atmosphere ensures that the decomposition proceeds without oxidative side reactions, which could occur in an air or oxygen atmosphere, thereby allowing for a clearer investigation of the intrinsic decomposition kinetics of the nitrate itself.

Solution Chemistry and Complexation Behavior of Yttrium Iii Species

Aqueous Solution Chemistry of Yttrium(III) Ions

The behavior of the yttrium(III) ion (Y³⁺) in aqueous solutions is fundamentally governed by its interaction with water molecules, leading to the formation of a well-defined hydration structure.

In an aqueous environment, the trivalent yttrium ion is intensely hydrated due to its high charge-to-ionic radius ratio. researchgate.net This strong interaction results in the formation of distinct hydration shells around the central Y³⁺ ion. The primary or first hydration sphere consists of water molecules directly coordinated to the metal ion.

Research has consistently shown that the Y³⁺ ion is coordinated by eight water molecules in this first shell, forming an octa-aqua complex, [Y(H₂O)₈]³⁺. researchgate.net The arrangement of these eight water molecules is typically described as a distorted square antiprism. researchgate.net The average bond distance between the yttrium ion and the oxygen atoms of the coordinated water molecules (Y-O distance) is approximately 2.365 to 2.368 Å. researchgate.net

Beyond the primary sphere, a more loosely bound second hydration sphere is also present. This secondary shell contains approximately 16 water molecules and is located at a mean distance of 4.40 Å from the yttrium ion. researchgate.net

Table 1: Structural Parameters of Hydrated Yttrium(III) Ion

| Parameter | Value | Description |

| First Hydration Sphere | ||

| Coordination Number | 8 | Number of water molecules directly bonded to Y³⁺. researchgate.net |

| Geometry | Distorted Square Antiprism | Arrangement of water molecules around Y³⁺. researchgate.net |

| Mean Y-O Bond Distance | 2.365 - 2.368 Å | Average distance from Y³⁺ to the oxygen of the water molecules. researchgate.net |

| Second Hydration Sphere | ||

| Coordination Number | ~16 | Approximate number of water molecules in the second shell. researchgate.net |

| Mean Y···O Distance | 4.40 Å | Average distance from Y³⁺ to the oxygen of the water molecules in the second shell. researchgate.net |

The structural details of the hydrated yttrium ion have been elucidated through various advanced experimental techniques. The coordination number of eight for the primary hydration sphere is a well-established finding supported by multiple methods.

Extended X-ray Absorption Fine Structure (EXAFS): This technique probes the local atomic environment around the yttrium ion. EXAFS studies have determined the Y-O bond distance to be approximately 2.368 Å and have confirmed the eight-coordination structure. researchgate.net

Large Angle X-ray Scattering (LAXS): LAXS provides information on the radial distribution of atoms in a solution. These experiments have yielded a mean Y-O bond distance of 2.365 Å and have been instrumental in identifying the second hydration sphere of about 16 water molecules at 4.40 Å. researchgate.net

EXAFS studies at varying temperatures have shown that the coordination number of the inner hydration shell decreases from a range of 9-10 down to approximately 8 as the temperature increases from 25 to 340 °C. bris.ac.uk The Y-O interatomic distance, however, remains constant at 2.37 ± 0.02 Å across this temperature range. bris.ac.uk

Table 2: Experimental Data on Y³⁺(aq) Hydration

| Experimental Technique | Key Findings |

| EXAFS | Coordination number of 8; Y-O distance of ~2.368 Å. researchgate.net |

| LAXS | Y-O distance of ~2.365 Å; identified a second hydration sphere (~16 H₂O at 4.40 Å). researchgate.net |

| Temperature-Dependent EXAFS | Coordination number decreases from 9-10 to ~8 with increasing temperature (25-340°C); Y-O distance remains constant. bris.ac.uk |

In solutions of yttrium(III) nitrate (B79036), the interaction between the hydrated Y³⁺ cation and the nitrate (NO₃⁻) anion can lead to the formation of ion pairs. These associations can be categorized into two main types:

Contact Ion Pairs (CIPs): Also known as inner-sphere complexes, these are formed when the anion displaces one or more water molecules from the first hydration sphere and binds directly to the Y³⁺ ion.

Outer-sphere Ion Pairs (OSIPs): Also referred to as solvent-separated ion pairs, these occur when the fully hydrated cation and the anion are associated electrostatically but are separated by at least one layer of solvent (water) molecules.

The extent and type of ion pairing depend on factors such as the concentration of the salt. In yttrium nitrate solutions, evidence points to the formation of contact ion pairs, particularly as the concentration increases.

Formation of Nitrato-Complexes in Aqueous Solution

In aqueous solutions of yttrium(III) nitrate, the nitrate ions can act as ligands, coordinating with the Y³⁺ ion. This leads to the formation of nitrato-complexes where nitrate ions displace water molecules from the primary hydration sphere. Spectroscopic studies have identified the formation of species such as [Y(H₂O)₈₋ₙ(NO₃)ₙ]⁽³⁻ⁿ⁾⁺.

The nitrate ion typically coordinates to the metal center in a bidentate fashion, meaning two of its oxygen atoms bind to the yttrium ion. The formation of these complexes is an equilibrium process, and the complexes are considered to be relatively weak. They become more significant at higher concentrations of yttrium nitrate and tend to dissociate upon dilution. Raman spectroscopy is a powerful tool for studying these interactions, as the vibrational modes of the nitrate ion are sensitive to its coordination environment. The characteristic peak for the symmetric stretching of the free nitrate ion (D₃h symmetry) in water appears around 1045-1049 cm⁻¹. researchgate.net When nitrate coordinates to the Y³⁺ ion, its symmetry is lowered, leading to changes in the Raman spectrum that allow for the characterization of the nitrato-complexes formed.

Interactions with Other Ligands and Solvents (e.g., Tributyl Phosphate (B84403) Extraction)

The complexation chemistry of yttrium(III) is not limited to water and nitrate ions. It readily interacts with a variety of other ligands and is central to solvent extraction processes used for its separation and purification. A prominent example is the extraction of yttrium(III) from nitrate media using tributyl phosphate (TBP).

Tributyl phosphate is a neutral organophosphorus extractant that can separate yttrium from other rare earth elements. researchgate.net The extraction mechanism involves the formation of a neutral complex that is soluble in an organic diluent, such as kerosene. The general reaction for the extraction from a nitrate solution can be represented as:

Y³⁺(aq) + 3NO₃⁻(aq) + 3TBP(org) ⇌ Y(NO₃)₃·3TBP(org) arabjchem.org

In this process, the TBP molecules displace the water of hydration from the yttrium ion, and the resulting neutral solvate, Y(NO₃)₃·3TBP, is transferred into the organic phase. arabjchem.org The efficiency of this extraction is influenced by several factors, including the concentration of nitric acid and nitrate ions in the aqueous phase, and the concentration of TBP in the organic phase. arabjchem.orgiaea.org This method is a cornerstone of industrial processes for purifying yttrium.

pH-Dependent Solution Equilibria and Speciation

The speciation of yttrium(III) in aqueous solution is highly dependent on pH. As the pH of the solution increases from acidic conditions, the hydrated Y³⁺ ion undergoes hydrolysis, where coordinated water molecules are deprotonated to form hydroxo- and oxo-complexes.

In acidic to near-neutral solutions (pH < 7), the predominant species is the fully hydrated [Y(H₂O)₈]³⁺ ion. As the pH rises, a series of mononuclear and polynuclear hydrolyzed species are formed. The initial hydrolysis step involves the formation of [Y(OH)]²⁺.

Y³⁺ + H₂O ⇌ [Y(OH)]²⁺ + H⁺

With a further increase in pH, more complex polynuclear species such as [Y₂(OH)₂]⁴⁺ and [Y₃(OH)₅]⁴⁺ can form. cost-nectar.euresearchgate.net The specific species present and their relative concentrations depend on the total yttrium concentration and the pH of the solution. researchgate.net If the pH is raised sufficiently, typically above pH 7, precipitation of solid yttrium(III) hydroxide (B78521), Y(OH)₃, occurs. libretexts.org

Y³⁺(aq) + 3OH⁻(aq) → Y(OH)₃(s)

This pH-dependent behavior is critical in many applications, from the synthesis of yttrium-based materials to its environmental fate and transport. scientific.netnih.gov

Table 3: pH-Dependent Species of Yttrium(III) in Aqueous Solution

| pH Range | Predominant Yttrium(III) Species |

| Acidic (pH < 7) | [Y(H₂O)₈]³⁺ (hydrated ion) |

| Weakly Acidic to Neutral | [Y(OH)]²⁺, [Y₂(OH)₂]⁴⁺, [Y₃(OH)₅]⁴⁺ (hydrolyzed species) cost-nectar.euresearchgate.net |

| Alkaline (pH > 7) | Y(OH)₃ (solid precipitate) libretexts.org |

Advanced Applications in Materials Science Research

Precursor for Advanced Oxide Materials Synthesis

The versatility of Yttrium(III) nitrate (B79036) hydrate (B1144303) as a precursor is central to the development of numerous complex oxide materials. Its role is pivotal in forming high-purity, homogenous materials with controlled stoichiometry, which is essential for achieving desired physical and chemical properties.

Yttrium Oxide Nanoparticles and Nanostructured Coatings

Yttrium(III) nitrate hydrate is extensively used in the synthesis of yttrium oxide (Y₂O₃), also known as yttria, nanoparticles and nanostructured coatings. orientjchem.orguwa.edu.auimpactfactor.org These materials are highly sought after for their excellent thermal conductivity, chemical stability, and transparency over a wide spectral range. orientjchem.org

Various synthesis techniques employ yttrium nitrate to produce yttria nanoparticles with controlled morphologies and sizes. orientjchem.org The hydrothermal method, for instance, involves dissolving yttrium nitrate hexahydrate in water, followed by a reaction with a precipitating agent like potassium hydroxide (B78521) under controlled temperature and pressure. orientjchem.org Research has shown that the concentration of the precursor solution plays a significant role in determining the morphology and size of the resulting nanoparticles. orientjchem.org Studies have successfully synthesized cubic phase yttria nanoparticles with crystallite sizes ranging from 34–58 nm using this approach. orientjchem.org

Another method is the glycine-nitrate self-propagating high-temperature synthesis (SHS), where yttrium nitrate is mixed with glycine. nih.gov This process results in highly dispersed powders with specific surface areas ranging from 22 to 57 m²/g, suitable for creating dense ceramic items. nih.gov Additionally, a two-step process involving the cathodic electrodeposition of a yttrium hydroxide precursor from an aqueous yttrium nitrate solution, followed by thermal decomposition, has been used to create porous, crystalline yttrium oxide nanoparticles with an average diameter of around 30 nm. semanticscholar.org

Synthesis of Yttrium Oxide Nanoparticles from this compound

| Synthesis Method | Precipitating/Other Agents | Resulting Material & Phase | Typical Particle/Crystallite Size | Key Findings/Characteristics |

|---|---|---|---|---|

| Hydrothermal | Potassium Hydroxide (KOH) | Cubic Phase Y₂O₃ | 34–58 nm (crystallite size) | Precursor concentration controls morphology and size. orientjchem.org |

| Self-Propagating High-Temperature Synthesis (SHS) | Glycine | Highly dispersed Y₂O₃ powder | Not specified | Produces high surface area powders (22-57 m²/g). nih.gov |

| Cathodic Electrodeposition & Thermal Decomposition | None (electrodeposition) | Cubic Phase Y₂O₃ | ~30 nm (particle diameter) | Creates porous morphology from a hydroxide precursor. semanticscholar.org |

| Precipitation | Ammonium (B1175870) Hydrogen Carbonate | Cubic Phase Y₂O₃ | Varies | Optimal formation at 1000°C calcination. impactfactor.org |

Yttria-Stabilized Zirconia (YSZ) and Related High-Temperature Ceramics

Yttrium(III) nitrate is a fundamental precursor for producing yttria-stabilized zirconia (YSZ), a ceramic material renowned for its exceptional fracture toughness, thermal shock resistance, and ionic conductivity. youtube.com These properties make it invaluable for applications such as thermal barrier coatings in gas turbines and as a solid electrolyte in fuel cells. youtube.comgoogle.com

In the synthesis of YSZ, yttrium nitrate serves as the source of yttrium ions (Y³⁺). mdpi.com Wet chemical methods, such as co-precipitation, are commonly used. britglass.org.uk In this process, an aqueous solution of yttrium nitrate is mixed with a zirconium salt, like zirconyl chloride. britglass.org.uk A precipitating agent, such as ammonia, is then added to form a precursor gel or precipitate. britglass.org.uk This precursor is subsequently dried and calcined at high temperatures (typically 680°C to 980°C) to form the fine YSZ powder. youtube.com

The concentration of yttrium nitrate is precisely controlled to achieve the desired mole percentage of yttria, which stabilizes the tetragonal or cubic crystal structure of zirconia at room temperature. youtube.com For instance, 8-mol% YSZ (8YSZ) is frequently used for solid oxide fuel cells due to its high ionic conductivity. google.com Research has also explored using metal-organic frameworks (MOFs) as templates, where Y³⁺ ions from yttrium nitrate are adsorbed into the pores of a zirconium-based MOF before calcination to produce YSZ nanospheres with uniform sizes. mdpi.com

Yttrium-Doped Phosphors for Displays, Lamps, and LEDs

Yttrium(III) nitrate is a key ingredient in the synthesis of yttrium-based phosphors, which are materials that emit light when excited by energy sources like electrons or photons. ijcrt.orgresearchcommons.orgwikipedia.org These phosphors are essential components in various lighting and display technologies, including cathode ray tubes (CRTs), fluorescent lamps, and modern light-emitting diodes (LEDs). iaea.orgsfa-oxford.com

The synthesis often involves dissolving yttrium nitrate and nitrates of dopant rare-earth elements (like Europium for red or Terbium for green) in a solvent. ijcrt.org For example, in the production of Y₂O₃:Eu³⁺ (a red phosphor), yttrium nitrate and europium nitrate are dissolved in nitric acid and then subjected to processes like combustion synthesis or sol-gel methods to create the final phosphor powder. ijcrt.org

A prominent application is in white LEDs, where a blue LED chip is coated with a yttrium-based phosphor, typically yttrium aluminum garnet doped with cerium (YAG:Ce). sfa-oxford.com To synthesize YAG:Ce, yttrium nitrate, aluminum nitrate, and a cerium precursor are dissolved in a solvent and then processed, for instance, by a spray drying method, to form the phosphor particles. tandfonline.com The yttrium acts as the host lattice, providing the structural foundation for the luminescent dopant ions. sfa-oxford.com

Yttrium Iron Garnets (YIG) for Microwave and Optical Devices

Yttrium Iron Garnet (Y₃Fe₅O₁₂ or YIG) is a synthetic garnet with significant ferrimagnetic properties, making it crucial for various microwave, acoustic, and magneto-optical applications like filters and oscillators. chalcogen.rowikipedia.org Yttrium(III) nitrate is a common precursor for the yttrium component in YIG synthesis. chalcogen.roresearchgate.net

Several chemical routes utilize yttrium nitrate to produce nanocrystalline YIG at lower temperatures than traditional solid-state reactions. chalcogen.ro The sol-gel combustion method is one such technique, where stoichiometric amounts of yttrium nitrate and iron(III) nitrate are dissolved in an aqueous solution containing a chelating agent like citric acid. researchgate.net The solution is heated to form a gel, which then undergoes auto-combustion. The resulting ash is calcined at temperatures around 900°C to 1200°C to form the pure YIG phase. chalcogen.roresearchgate.net Research has shown that this method can produce YIG nanoparticles with an average size of around 60 nm after annealing at 900°C. chalcogen.ro The citrate-nitrate ratio in the precursor solution has been found to influence the phase formation and decomposition process. researchgate.net

Properties of Yttrium Iron Garnet (YIG)

| Property | Value/Description | Significance |

|---|---|---|

| Chemical Formula | Y₃Fe₅O₁₂ | Defines the synthetic garnet structure. wikipedia.org |

| Crystal Structure | Cubic (Garnet-type) | Enables its unique magnetic and optical properties. chalcogen.ro |

| Magnetic Property | Ferrimagnetic | Allows for use in microwave and spintronic devices. wikipedia.org |

| Curie Temperature | ~560 K (287°C) | Maintains magnetic properties at elevated temperatures. wikipedia.orgsputtertargets.net |

| Saturation Magnetization (nanoparticles) | ~18-29 emu/g | Key parameter for magnetic applications. researchgate.netresearchgate.net |

Yttrium Manganite (YMnO₃) for Multiferroic Properties

Yttrium manganite (YMnO₃) is a multiferroic material, exhibiting both ferroelectric and magnetic ordering simultaneously, which makes it a candidate for applications in data storage and sensors. vu.ltbg.ac.rs Yttrium(III) nitrate is often used as the yttrium source in various chemical synthesis methods to produce YMnO₃. vu.lt

One such method is molten salt synthesis, where yttrium nitrate and manganese nitrate are mixed with a salt medium like an NaCl-KCl mixture and annealed at high temperatures (e.g., 900-1100°C). vu.lt This technique allows for the in-situ formation of reactive oxides from the nitrate precursors, leading to the formation of phase-pure YMnO₃. vu.lt By adjusting the reaction temperature and the ratio of nitrates to chlorides, it is possible to control the formation of the desired hexagonal YMnO₃ structure and obtain hexagonally shaped microscopic particles. vu.ltresearchgate.net Other methods like hydrothermal synthesis and polymerizable complex methods also utilize yttrium precursors to create YMnO₃ powders. cdmf.org.brresearchgate.net The hexagonal phase of YMnO₃ is known to be ferroelectric at room temperature with a high Curie temperature (~900 K) and becomes antiferromagnetic at low temperatures (~70 K). nih.gov

Yttrium-Cerium Oxide Nanocomposites as Catalytic Supports

Yttrium-cerium oxide (YCeO) nanocomposites are materials of interest for applications in catalysis, gas sensors, and as solid electrolytes. mdpi.comsciforum.netsciforum.net The synthesis of these nanocomposites frequently employs this compound as the precursor for the yttrium component. mdpi.comsciforum.netamericanelements.com

The hydrothermal method is a common route for synthesizing YCeO nanocomposites. mdpi.comsciforum.net In this process, yttrium nitrate hexahydrate and cerium nitrate hexahydrate are dissolved in distilled water to form a homogeneous solution. mdpi.comsciforum.net A reducing agent, such as sodium hydroxide, is added, and the mixture is heated in an autoclave under pressure. mdpi.comsciforum.net This low-cost technique produces nanocomposites with a cubic structure and allows for control over particle size and morphology. mdpi.com Research has demonstrated the synthesis of YCeO nanocomposites with crystallite sizes around 18.66 nm using this approach. mdpi.comsciforum.net

These nanocomposites have shown potential as effective catalytic supports. For instance, the addition of cerium oxide to yttrium oxide via a coprecipitation method has been shown to significantly enhance catalytic performance in the oxidative coupling of methane (B114726) (OCM). frontiersin.orgnih.gov The beneficial role of the ceria is believed to be the promotion of active oxygen species, which enhances methane activation. frontiersin.orgnih.gov

Yttria as a Dispersion Strengthening Agent in Oxide Dispersion Strengthened (ODS) Steels

Oxide Dispersion Strengthened (ODS) steels are a class of advanced materials known for their exceptional strength, creep resistance, and stability at high temperatures, making them suitable for applications in nuclear reactors and high-temperature turbines. utexas.eduwikipedia.org The enhanced performance of these steels is attributed to the fine dispersion of nano-sized oxide particles within the metal matrix. utexas.edu this compound serves as a crucial precursor for producing yttria (Y₂O₃), a highly effective dispersion strengthening agent. prochemonline.com

The strengthening mechanism in ODS steels relies on the presence of these incoherent oxide particles, which act as obstacles to dislocation movement within the crystal lattice of the steel. wikipedia.org This impediment to dislocation motion is what provides the material with its superior strength and resistance to creep, particularly at elevated temperatures where conventional steels would weaken. utexas.eduresearchgate.net Yttria is particularly favored for this role due to its high thermodynamic stability, high melting point, and low solubility in the steel matrix, which prevents the particles from coarsening or dissolving at high operational temperatures. researchgate.netresearchgate.net

The production of yttria-strengthened ODS steels typically involves mechanical alloying, a high-energy ball milling process. In this process, the precursor metal powders are milled together with yttria powder. wikipedia.org During milling, the repeated fracturing and welding of the powder particles lead to a homogenous distribution of the fine yttria nanoparticles within the metallic matrix. Subsequent consolidation techniques, such as hot isostatic pressing or spark plasma sintering, are employed to produce a dense bulk material with the desired microstructure. wikipedia.org

Research has demonstrated the significant impact of yttria dispersions on the mechanical properties of steels. For instance, the addition of yttrium oxide nanoparticles has been shown to enhance the ultimate tensile strength of 316L stainless steel through a dispersion mechanism. utexas.edu Studies on ferritic steels have also shown that the presence of yttrium oxide nanoparticles can improve creep resistance and radiation tolerance, as the nanoparticles can trap defects and inhibit grain boundary migration. researchgate.netresearchgate.net

Below is a data table summarizing the mechanical properties of an LDED-produced 316LY ODS alloy, illustrating the effect of the yttria dispersion and thermal aging.

| Specimen Condition | Ultimate Tensile Strength (MPa) | Elongation at Break (%) |

| As-printed (600W) | 774 | 22 |

| Thermally aged (600W, 1000°C for 100 hours) | 592 | 42 |

| Thermally aged (700W, 1000°C for 100 hours) | 623 | 67 |

This table is based on data presented in a study on additively manufactured ODS steels, where yttrium-rich nanoparticles contributed to the dispersion strengthening. utexas.edu

Nano-Y₂O₃ Integration into Microencapsulated Phase Change Materials

Microencapsulated phase change materials (PCMs) are engineered for thermal energy storage applications. researchgate.netnih.gov These materials consist of a core PCM, which absorbs or releases large amounts of latent heat during its phase transition, enclosed within a protective shell. nih.gov A significant challenge in the application of PCMs is their often low thermal conductivity, which limits the rate of heat transfer. researchgate.net To address this, recent research has focused on enhancing the thermal properties of the microcapsules by integrating thermally conductive nanoparticles, such as nano-yttrium oxide (Y₂O₃), into the shell material. prochemonline.com

While direct studies on nano-Y₂O₃ integration are emerging, extensive research on similar nanoparticles like nano-Al₂O₃ provides a strong basis for understanding the benefits. For example, the integration of nano-Al₂O₃ into the shell of microencapsulated PCMs has been shown to significantly increase thermal conductivity. researchgate.net In one study, the thermal conductivity of microencapsulated PCMs with an 8 mass% nano-Al₂O₃-doped shell was improved by approximately 287.4% compared to that of the pure PCM. researchgate.net These microcapsules also demonstrated good phase change behavior and excellent thermal cycling stability. researchgate.net

The process of integrating these nanoparticles often involves techniques such as self-assembly of functional materials during the microencapsulation process, which ensures a uniform dispersion of the nanoparticles within the shell. researchgate.net The resulting nano-enhanced microcapsules not only exhibit improved thermal conductivity but also can have enhanced mechanical strength and thermal stability, making them more durable for long-term use. researchgate.netmdpi.com The use of nano-Y₂O₃, derived from this compound, is a promising strategy for developing high-performance microencapsulated PCMs for advanced thermal energy storage systems. prochemonline.com

Catalytic Applications of this compound

This compound is recognized as a versatile and efficient catalyst in a variety of organic synthesis applications. samaterials.comwikipedia.org Its catalytic activity is primarily attributed to the Lewis acidic nature of the Y³⁺ ion.

Homogeneous Catalysis in Organic Synthetic Reactions

In homogeneous catalysis, this compound has been employed in several types of organic reactions, including polymerization and organic condensation reactions. samaterials.com As a Lewis acid, the yttrium cation can activate substrates, facilitating bond formation and increasing reaction rates. Its utility as a catalyst is noted in various chemical transformations. samaterials.comwikipedia.org

Heterogeneous Catalysis: Support and Immobilization Strategies

To enhance the reusability and ease of separation of the catalyst, this compound can be immobilized on solid supports, transitioning it into a heterogeneous catalyst. scielo.org.za Silica (B1680970) (SiO₂) is a commonly used support material due to its high surface area, thermal and mechanical stability, and the ability to be functionalized. scielo.org.zagrowingscience.com

The preparation of a silica-supported yttrium nitrate catalyst involves impregnating silica gel with a solution of yttrium nitrate hexahydrate, followed by drying. scielo.org.za Characterization techniques such as X-ray fluorescence (XRF) and Fourier-transform infrared (FT-IR) spectroscopy are used to confirm the presence and bonding of the yttrium species on the silica surface. growingscience.com This heterogenization strategy combines the catalytic activity of the yttrium salt with the practical advantages of a solid catalyst, such as ease of recovery from the reaction mixture and potential for recycling, contributing to greener chemical processes. scielo.org.zaresearchgate.net

Research has shown that silica-supported yttrium nitrate hexahydrate is an efficient and reusable catalyst for the synthesis of various organic compounds. researchgate.net For example, it has been successfully used in the one-pot, three-component synthesis of 2-amino-4H-chromenes in water, demonstrating high yields and short reaction times. researchgate.net

The following table presents XRF data for a prepared silica-supported yttrium nitrate catalyst, indicating the elemental composition.

| Compound | Concentration (%W/W) |

| SiO₂ | 99.168 |

| Y | 0.696 |

| MgO | 0.070 |

| SO₃ | 0.066 |

This table is based on data from a study on the preparation and characterization of silica-supported yttrium trinitrate. growingscience.com

Specific Catalytic Reactions

The Biginelli reaction is a multicomponent reaction used for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their derivatives, which are heterocyclic compounds of significant pharmacological interest. mdpi.comnih.govnih.gov The classical Biginelli reaction often requires harsh acidic conditions and can result in low yields. nih.gov

Yttrium(III) nitrate hexahydrate has emerged as a highly effective catalyst for the Biginelli reaction, offering advantages such as high yields, short reaction times, and mild reaction conditions. asianpubs.org It can be used in catalytic amounts to promote the one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. asianpubs.org The use of microwave irradiation in conjunction with the yttrium nitrate catalyst can further accelerate the reaction. asianpubs.org

The catalytic role of yttrium(III) nitrate is to act as a Lewis acid, activating the carbonyl group of the aldehyde, which facilitates the formation of a key intermediate that then undergoes cyclization and dehydration to form the dihydropyrimidinone product. asianpubs.org The efficiency of yttrium(III) nitrate as a catalyst in the Biginelli reaction has been demonstrated for a variety of substituted aromatic and aliphatic aldehydes. nih.gov

The reaction can also be performed using a silica-supported yttrium nitrate catalyst under solvent-free conditions, which further enhances the environmental friendliness of the synthesis by allowing for easy catalyst recovery and reuse. growingscience.comgrowingscience.com

Mechanistic Aspects of Catalytic Activity (e.g., Lewis Acidity)

The catalytic efficacy of yttrium compounds derived from this compound is primarily attributed to the Lewis acidic character of the yttrium(III) ion (Y³⁺). rsc.org A Lewis acid is defined as an electron-pair acceptor. wikipedia.org In organic reactions, the Y³⁺ ion can coordinate with lone-pair-bearing atoms (like oxygen or nitrogen) in a substrate molecule. wikipedia.org This coordination withdraws electron density from the substrate, making it more electrophilic and thus more susceptible to nucleophilic attack. This activation is the fundamental principle behind its role in accelerating reactions like the synthesis of xanthenes and chromenes. By lowering the energy of the transition state, the catalyst provides an alternative reaction pathway with a lower activation energy, leading to faster reaction rates and often improved selectivity.

Development of Functional Materials Beyond Oxides

This compound is a versatile precursor for a range of functional materials, extending beyond simple oxides to include polymer composites and high-temperature superconductors. samaterials.comprochemonline.com

Yttrium(III) nitrate is used to synthesize yttrium oxide (Y₂O₃) nanoparticles, which, when incorporated into polymer films like polyvinylidene fluoride (B91410) (PVDF), can significantly enhance their dielectric properties. researchgate.net PVDF is a polymer of interest for electronic applications due to its high dielectric constant relative to other polymers. semanticscholar.org By creating PVDF-Y₂O₃ nanocomposites, researchers can improve both the dielectric permittivity and the thermal stability of the material. researchgate.net The addition of Y₂O₃ nanoparticles has been shown to increase the percentage of the electroactive β-phase in the PVDF film, which contributes to the improved dielectric performance. researchgate.net Research has demonstrated that even a small weight percentage of Y₂O₃ can lead to a notable increase in energy density. researchgate.net

| Y₂O₃ Content (wt%) | Energy Density (x 10⁻³ J/m³) |

|---|---|

| 0.0 | 1.08 |

| 1.0 | 2.11 |

| 2.0 | 1.81 |

| 3.0 | 1.75 |

This compound is an essential precursor in the synthesis of yttrium barium copper oxide (YBCO), a family of materials known for high-temperature superconductivity. samaterials.comwikipedia.orgwikipedia.org YBCO was the first material discovered to superconduct above 77 K, the boiling point of liquid nitrogen, which was a landmark achievement in materials science. wikipedia.org

Modern synthesis methods for YBCO often use the corresponding metal nitrates, including yttrium nitrate, barium nitrate, and copper nitrate. swarthmore.eduwikipedia.org One common technique is citrate (B86180) pyrolysis, where the metal nitrates are dissolved and mixed with citric acid. swarthmore.edu Upon heating, the mixture undergoes pyrolysis, combusting to form a fine, homogeneous powder of the precursor material. swarthmore.edu This powder is then pressed into pellets and subjected to high-temperature calcination and annealing in an oxygen atmosphere to form the final YBa₂Cu₃O₇-ₓ superconducting phase. swarthmore.edugoogle.comiaea.org The precise control over stoichiometry afforded by using high-purity nitrate precursors is critical to achieving optimal superconducting properties. wikipedia.org

Yttrium-Based Metal-Organic Frameworks (MOFs)

This compound is a critical precursor in the synthesis of yttrium-based Metal-Organic Frameworks (MOFs), a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The compound serves as a reliable source of Y³⁺ ions, which act as the metal nodes in the MOF structure, connecting with organic ligands to form a three-dimensional network. The use of yttrium(III) nitrate is advantageous due to its solubility in common solvents used for MOF synthesis, such as dimethylformamide (DMF), and its ability to readily coordinate with the organic linkers.

The synthesis of Y-based MOFs often involves solvothermal or microwave-assisted methods. In a typical solvothermal synthesis, this compound and an organic linker are dissolved in a solvent and heated in a sealed vessel. This process facilitates the self-assembly of the metal ions and organic linkers into the crystalline MOF structure. Microwave-assisted synthesis offers a more rapid and energy-efficient alternative, often leading to the formation of nanostructured MOFs with high surface areas. researchgate.net

The properties of the resulting Y-MOFs, such as their porosity, thermal stability, and catalytic activity, are influenced by the choice of organic linker and the synthesis conditions. For instance, a Y-MOF synthesized from yttrium(III) nitrate pentahydrate and 2,6-pyridinedicarboxylic acid using a microwave-assisted method exhibited high thermal stability up to 445°C. researchgate.net Another study reported the synthesis of a MOF-Y for the effective adsorption of antimonate (B1203111) (Sb(V)), demonstrating a maximum adsorption capacity of 161.3 mg/g. researchgate.net

Detailed Research Findings

Research into yttrium-based MOFs synthesized from this compound has yielded materials with a range of interesting properties and potential applications. These frameworks are noted for their structural stability, which can be attributed to the strong coordination bonds between the yttrium ions and the organic linkers. nih.gov

One area of significant research is the catalytic application of Y-MOFs. A heterobimetallic Y/Tb-MOF, synthesized using yttrium(III) nitrate hexahydrate, was shown to be an effective catalyst for the cyanosilylation of various acetophenones, achieving high conversions in the range of 86–99%. researchgate.net Another novel yttrium-based MOF demonstrated fascinating catalytic activity for the cyanosilylation of a broad range of aldehydes and ketones under solvent-free conditions. rsc.org